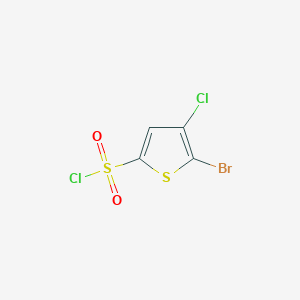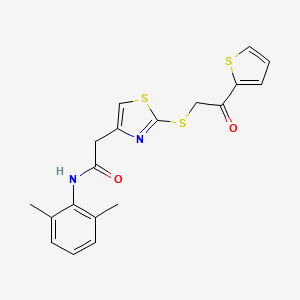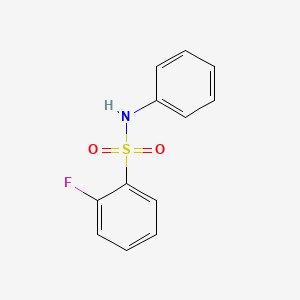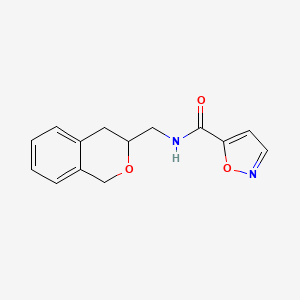
N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Isoxazole derivatives can be synthesized via a one-pot green approach . The derivatives are further explored for their antibacterial and antioxidant activities together with their density functional theory (DFT) analysis . Characterization of newly synthesized moieties is done by IR, 1H NMR, 13C NMR, CHN analysis, & single-crystal X-ray Crystallography .Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be analyzed using density functional theory (DFT) analysis . The electronic structure of molecules and analysis of chemical reactivity descriptors such as hardness (η), Mulliken electronegativity (χ), chemical potential (μ) and electrophilicity (ω) can be studied .Chemical Reactions Analysis
Isoxazole derivatives have shown potent antioxidant and antibacterial activities . They have been synthesized via one-pot methodology and examined for their antibacterial potential . Some compounds showed potent anticancer activities .Applications De Recherche Scientifique
Medicinal Chemistry Applications
N-(Isochroman-3-ylmethyl)isoxazole-5-carboxamide derivatives have been investigated for their potential therapeutic applications. For instance, isoxazole derivatives have shown promise as glycoprotein IIb/IIIa antagonists, which could be beneficial in treating cardiovascular diseases by preventing platelet aggregation. The introduction of lipophilic substituents at strategic positions has been found to enhance the potency and duration of antiplatelet effects in animal models (Xue et al., 1997). Additionally, isoxazole-based compounds have demonstrated antitumor activities, as seen in the synthesis of novel N-phenyl-5-carboxamidyl isoxazoles, which exhibited significant activity against colon cancer cells by potentially inhibiting the JAK3/STAT3 signaling pathways (Shaw et al., 2012).
Organic Synthesis and Catalysis
In the realm of organic synthesis, isoxazole-5-carboxamide derivatives serve as key intermediates and building blocks. The development of auxiliary-directed Pd-catalyzed γ-C(sp3)-H bond activation of α-aminobutanoic acid derivatives using isoxazole-3-carboxamide moieties has been reported. This methodology enables selective and efficient modification of α-aminobutanoic acid derivatives, leading to the synthesis of γ-substituted non-natural amino acids, which are valuable in peptide chemistry (Pasunooti et al., 2015).
Agricultural Chemistry
Isoxazole-5-carboxamide derivatives have also been explored for their potential as herbicides. Research has shown that certain 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides exhibit significant herbicidal activity against broadleaf and narrowleaf weeds in both greenhouse and field studies. The herbicidal efficacy of these compounds can be attributed to the specific structural features, such as the presence of a substituted phenyl ring, a carboxamide group, and a haloalkyl group in the isoxazole ring (Hamper et al., 1995).
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-14(13-5-6-16-19-13)15-8-12-7-10-3-1-2-4-11(10)9-18-12/h1-6,12H,7-9H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTNUQVPBKEBCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


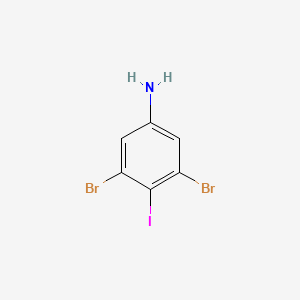


![2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide](/img/structure/B2388496.png)

![3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride](/img/structure/B2388499.png)
![3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2388502.png)
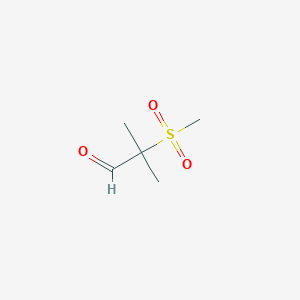
![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388505.png)
